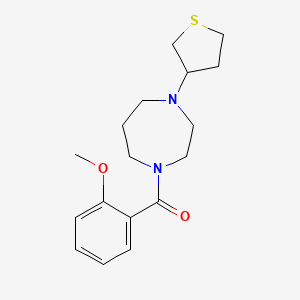
1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:
Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.
Introduction of the Methoxybenzoyl Group: This step might involve acylation reactions using 2-methoxybenzoyl chloride and a suitable base.
Attachment of the Thiolan Group: This could be done through nucleophilic substitution reactions using thiolane derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thiolan group can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxybenzoyl group can be reduced to the corresponding alcohol.
Substitution: The diazepane ring can undergo substitution reactions at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: N-substituted diazepanes.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development, particularly in the field of neuropharmacology.
Industry: As a precursor for the synthesis of materials with specific properties.
作用機序
The mechanism of action of 1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxybenzoyl and thiolan groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(2-Methoxybenzoyl)-4-phenyl-1,4-diazepane: Similar structure but with a phenyl group instead of a thiolan group.
1-(2-Methoxybenzoyl)-4-(methylthio)-1,4-diazepane: Similar structure but with a methylthio group instead of a thiolan group.
Uniqueness
1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is unique due to the presence of the thiolan group, which can impart distinct chemical and biological properties. This uniqueness might make it a valuable compound for specific applications where the thiolan group plays a critical role.
生物活性
1-(2-Methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound has a unique chemical structure characterized by a diazepane ring substituted with a methoxybenzoyl group and a thiolane moiety. Its molecular formula is C13H15N3O2S with a molecular weight of approximately 281.39 g/mol.
Anticancer Properties
Recent studies have indicated that derivatives of diazepanes exhibit significant anticancer activities. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (Bel-7402) cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | |
| Similar Diazepane Derivative | Bel-7402 | 15.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it demonstrates activity against both bacterial and fungal strains, suggesting it could be a candidate for developing new antimicrobial agents.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Inhibitory | 32 µg/mL | |
| Candida albicans | Inhibitory | 64 µg/mL |
The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes and pathways within microbial and cancerous cells. Specifically, it may interfere with cell proliferation and induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.
Study 1: Anticancer Efficacy
A study conducted on the anticancer effects of various diazepane derivatives highlighted the significant cytotoxicity of this compound against MCF-7 cells. The study utilized a series of assays to determine cell viability post-treatment.
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates. The results demonstrated its potential as an effective agent against resistant strains of bacteria, indicating its role in addressing antibiotic resistance.
特性
IUPAC Name |
(2-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-21-16-6-3-2-5-15(16)17(20)19-9-4-8-18(10-11-19)14-7-12-22-13-14/h2-3,5-6,14H,4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBPKZGSTZKGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













